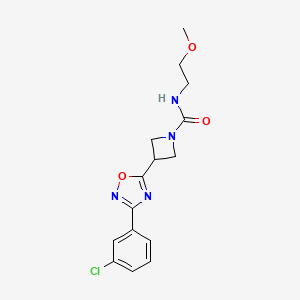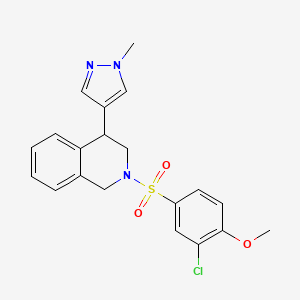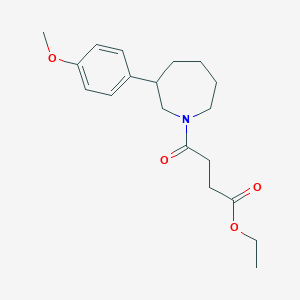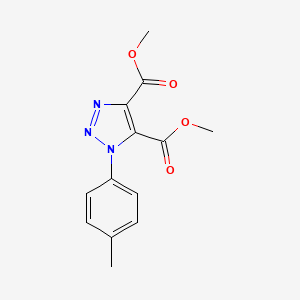
(4-Methylthiadiazol-5-yl)-pyrrolidin-1-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methylthiadiazol-5-yl)-pyrrolidin-1-ylmethanone, also known as MTDP, is a synthetic compound that has been studied for its potential use in scientific research. This molecule contains a pyrrolidine ring and a thiadiazole ring, and its chemical formula is C8H11N3OS.
Mécanisme D'action
The exact mechanism of action of (4-Methylthiadiazol-5-yl)-pyrrolidin-1-ylmethanone is not fully understood. However, it is believed to act as a sigma-1 receptor agonist, meaning that it enhances the activity of this receptor. The sigma-1 receptor is known to modulate various ion channels and signaling pathways, and its activation can lead to changes in neuronal excitability and neurotransmitter release.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that it can increase calcium influx and modulate the activity of various ion channels. In vivo studies have shown that it can improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. It has also been shown to have potential analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (4-Methylthiadiazol-5-yl)-pyrrolidin-1-ylmethanone in lab experiments is its specificity for the sigma-1 receptor. This allows researchers to study the effects of sigma-1 receptor modulation without affecting other signaling pathways. However, one limitation is that the exact mechanism of action of this compound is not fully understood, which may make it difficult to interpret results.
Orientations Futures
There are several potential future directions for research on (4-Methylthiadiazol-5-yl)-pyrrolidin-1-ylmethanone. One area of interest is its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease and traumatic brain injury. Further studies are needed to determine the optimal dosage and administration route for these applications. Another area of interest is the development of more selective sigma-1 receptor agonists that may have fewer off-target effects. Additionally, the biochemical and physiological effects of this compound on other signaling pathways should be further investigated to fully understand its mechanism of action.
Méthodes De Synthèse
(4-Methylthiadiazol-5-yl)-pyrrolidin-1-ylmethanone can be synthesized through a multi-step process. First, 4-methylthiadiazole-5-carbaldehyde is reacted with pyrrolidine in the presence of a base to form the corresponding imine. The imine is then reduced using a reducing agent such as sodium borohydride to form the final product, this compound.
Applications De Recherche Scientifique
(4-Methylthiadiazol-5-yl)-pyrrolidin-1-ylmethanone has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the sigma-1 receptor, which is a protein that is involved in various physiological processes such as neurotransmitter release, calcium signaling, and cell survival. By binding to the sigma-1 receptor, this compound may modulate these processes and have potential therapeutic effects.
Propriétés
IUPAC Name |
(4-methylthiadiazol-5-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3OS/c1-6-7(13-10-9-6)8(12)11-4-2-3-5-11/h2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQIMRDJMSRSFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2408092.png)







![Tert-butyl 1-aminospiro[1,3-dihydroindene-2,4'-piperidine]-1'-carboxylate](/img/structure/B2408106.png)


![(2Z)-6-bromo-2-[(3-fluoro-4-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2408111.png)
